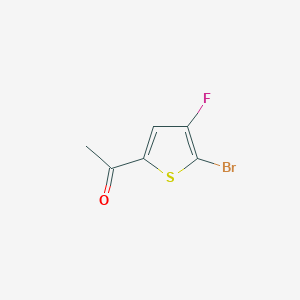
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is an organic compound with the molecular formula C6H4BrFO. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms in the compound makes it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone typically involves the bromination and fluorination of thiophene derivatives. One common method starts with 2-acetylthiophene, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-2-acetylthiophene is then subjected to fluorination using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products include 1-(5-substituted-4-fluorothiophen-2-yl)ethanone derivatives.
Oxidation: Products include 1-(5-Bromo-4-fluorothiophen-2-yl)acetic acid.
Reduction: Products include 1-(5-Bromo-4-fluorothiophen-2-yl)ethanol.
Aplicaciones Científicas De Investigación
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-4-fluorothiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Bromo-2-fluorophenyl)ethanone
- 1-(4-Bromo-5-fluorothiophen-2-yl)ethanone
- 1-(5-Chloro-4-fluorothiophen-2-yl)ethanone
Uniqueness
1-(5-Bromo-4-fluorothiophen-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring. This unique arrangement can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H4BrFOS |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
1-(5-bromo-4-fluorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4BrFOS/c1-3(9)5-2-4(8)6(7)10-5/h2H,1H3 |
Clave InChI |
ZJAJLDOGZQPARF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(S1)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-ethylidene-4-[2-[2-(4-hydroxyphenyl)ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B13647554.png)
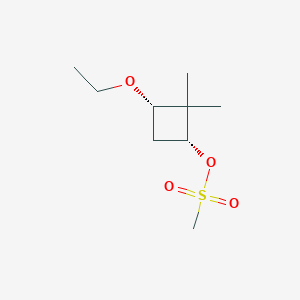

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)
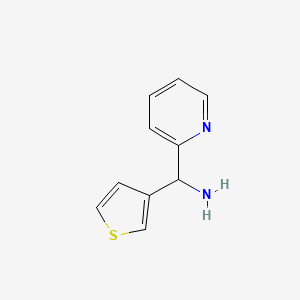
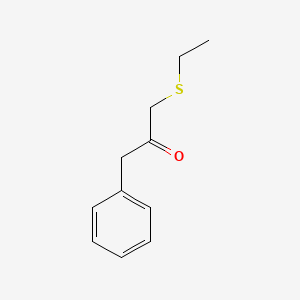
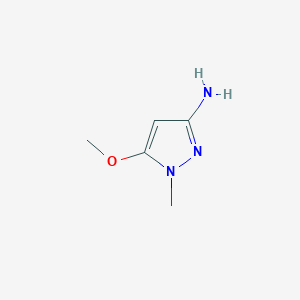
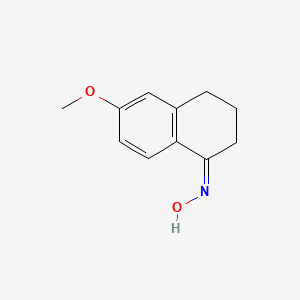
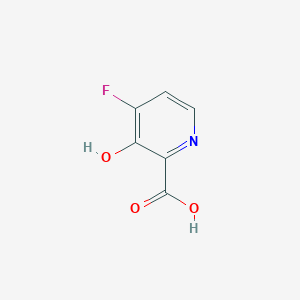
![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)

![Acetamide, 2-[(3,5-dimethylphenyl)amino]-N-phenyl-](/img/structure/B13647619.png)
